

# HPN217 Trispecific Antibody: A Technical Guide to Design, Structure, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the HPN217 trispecific antibody, a promising therapeutic for relapsed/refractory multiple myeloma. The document details its core design, mechanism of action, and summarizes key preclinical and clinical data. Methodologies for critical experiments are outlined to provide a framework for researchers in the field.

## **Core Design and Structure of HPN217**

HPN217 is a trispecific T-cell activating construct (TriTAC) engineered to engage three distinct targets: B-cell maturation antigen (BCMA), the CD3 epsilon subunit of the T-cell receptor complex, and human serum albumin (HSA).[1][2] This novel design is a single, stable polypeptide chain with a molecular weight of approximately 53 kDa, produced in Chinese Hamster Ovary (CHO) cells.[3]

The structure consists of three primary domains:

- Anti-BCMA Domain: This portion of the antibody specifically targets BCMA, a protein highly expressed on the surface of multiple myeloma cells.[1][4]
- Anti-CD3 Domain: This domain binds to the CD3 receptor on T-cells, effectively redirecting these immune cells to the tumor site.[1]



Anti-Albumin Domain: By binding to human serum albumin, this domain significantly extends
the half-life of HPN217 in circulation, allowing for more convenient dosing schedules.[1]

This small, globular protein structure is designed for efficient tissue penetration and a favorable safety profile.[2]

## **Mechanism of Action: A Tri-Targeted Approach**

The therapeutic action of HPN217 is initiated by its simultaneous binding to both a myeloma cell and a T-cell. This bridging action brings the T-cell into close proximity with the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.[3] The extended half-life, facilitated by the albumin-binding domain, ensures sustained anti-tumor activity.[1]





Click to download full resolution via product page

Figure 1: HPN217 Signaling Pathway



## **Quantitative Data Summary**

A summary of key quantitative data from preclinical and clinical studies of HPN217 is presented below.

**Table 1: Preclinical Binding Affinities and In Vitro** 

**Efficacy** 

| Lincacy                      |                                |                                          |           |
|------------------------------|--------------------------------|------------------------------------------|-----------|
| Target                       | Binding Affinity (K<br>D , nM) | In Vitro<br>Cytotoxicity (EC 50<br>, nM) | Reference |
| Recombinant Human<br>BCMA    | 5.5                            | 0.05 - 0.7                               | [3][5]    |
| Human Serum<br>Albumin (HSA) | 6                              | N/A                                      | [3][5]    |
| Recombinant Human            | 17                             | N/A                                      | [3][5]    |

**Table 2: Pharmacokinetic Properties** 

| Species           | Half-life                          | Reference |
|-------------------|------------------------------------|-----------|
| Cynomolgus Monkey | 64 - 85 hours                      | [5][6]    |
| Human             | Median 68 hours (range 26-<br>197) | [7][8]    |

## Table 3: Phase 1 Clinical Trial (NCT04184050) Efficacy in Relapsed/Refractory Multiple Myeloma



| Dose Level                       | Overall Response<br>Rate (ORR) | Very Good Partial<br>Response (VGPR)<br>or Better | Reference |
|----------------------------------|--------------------------------|---------------------------------------------------|-----------|
| 12 mg                            | 63% (12/19)                    | 53% (10/19)                                       | [1][9]    |
| 12 mg and 24 mg<br>(step-dosing) | 77% (10/13)                    | 46%                                               | [3][4]    |

## Table 4: Phase 1 Clinical Trial (NCT04184050) Safety

|   | 40 | Æ |    |
|---|----|---|----|
| 므 | LU | Ш | le |
|   |    |   |    |

| Adverse Event                                                            | Rate (at 12 mg<br>dose) | Grade     | Reference |
|--------------------------------------------------------------------------|-------------------------|-----------|-----------|
| Cytokine Release<br>Syndrome (CRS)                                       | 16%                     | Grade 1-2 | [1][9]    |
| Immune Effector Cell-<br>Associated<br>Neurotoxicity<br>Syndrome (ICANS) | 0%                      | N/A       | [1][9]    |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices and available information on HPN217 studies.

## **Biolayer Interferometry for Binding Kinetics**

This protocol outlines the determination of binding affinities of HPN217 to its targets.





Click to download full resolution via product page

#### Figure 2: Biolayer Interferometry Workflow

#### Methodology:

- Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.
- Ligand Immobilization: Biotinylated recombinant human BCMA, CD3ε, or HSA is loaded onto the SA biosensors to a target signal level.
- Baseline Establishment: A stable baseline is established by dipping the loaded biosensors into kinetics buffer for 60 seconds.
- Association: The biosensors are then moved into wells containing serial dilutions of HPN217 in kinetics buffer to measure the association rate (kon) for 120-300 seconds.
- Dissociation: Subsequently, the biosensors are moved back into the baseline buffer wells to measure the dissociation rate (koff) for 300-600 seconds.
- Data Analysis: The resulting sensorgrams are analyzed using the instrument's data analysis software. A 1:1 binding model is typically used to fit the curves and calculate the association constant (kon), dissociation constant (koff), and the equilibrium dissociation constant (K D ).

## **T-cell Dependent Cellular Cytotoxicity (TDCC) Assay**

This protocol details the in vitro assessment of HPN217's ability to induce T-cell-mediated killing of myeloma cells.

#### Methodology:

- Cell Preparation:
  - Target Cells: BCMA-positive multiple myeloma cell lines (e.g., MM.1S) are harvested, washed, and resuspended in assay medium. They are then labeled with a viability dye (e.g., Calcein-AM).



- Effector Cells: Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- Co-culture:
  - Labeled target cells are plated in a 96-well plate.
  - Serial dilutions of HPN217 are added to the wells.
  - Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
- Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO 2 incubator.
- Data Acquisition: Cell lysis is quantified by measuring the release of the viability dye into the supernatant using a fluorescence plate reader.
- Data Analysis: The percentage of specific lysis is calculated for each HPN217 concentration.
  The EC 50 value, representing the concentration of HPN217 that induces 50% of the
  maximum cell lysis, is determined by plotting the percentage of specific lysis against the log
  of the antibody concentration and fitting the data to a four-parameter logistic regression
  model.

### Multiple Myeloma Xenograft Mouse Model

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of HPN217.

#### Methodology:

- Cell Line and Animal Strain:
  - Human multiple myeloma cell lines (e.g., MM.1S) are cultured under standard conditions.
     [10][11]
  - Immunodeficient mice (e.g., NOD/SCID or NSG), aged 6-8 weeks, are used.[10][11]
- Tumor Implantation:



- A suspension of MM.1S cells (e.g., 5-10 x 10 6 cells) in a mixture of PBS and Matrigel is subcutaneously injected into the flank of each mouse.[11]
- Tumor Growth and Treatment:
  - Tumor growth is monitored by caliper measurements.
  - When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
  - HPN217 is administered intravenously at various dose levels and schedules. The control group receives a vehicle control.
- Efficacy Evaluation:
  - Tumor volumes and body weights are measured regularly (e.g., twice weekly).
  - The study is terminated when tumors in the control group reach a specified maximum size.
  - Tumor growth inhibition is calculated to determine the in vivo efficacy of HPN217.

## **Pharmacokinetic Analysis in Cynomolgus Monkeys**

This protocol outlines the assessment of the pharmacokinetic profile of HPN217.

#### Methodology:

- Animal Model and Dosing:
  - Naïve, healthy cynomolgus monkeys are used for the study.
  - HPN217 is administered as a single intravenous (IV) bolus injection at different dose levels.
- Sample Collection:
  - Blood samples are collected from each animal at multiple time points pre- and post-dose
     (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours).



- Serum is isolated from the blood samples and stored at -80°C until analysis.
- Bioanalytical Method:
  - The concentration of HPN217 in the serum samples is determined using a validated enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.
- Pharmacokinetic Parameter Calculation:
  - The serum concentration-time data is analyzed using non-compartmental analysis with pharmacokinetic software (e.g., WinNonlin).
  - Key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t ½), are calculated.

This technical guide provides a foundational understanding of the HPN217 trispecific antibody. The provided data and protocols are intended to support further research and development in the field of multiple myeloma therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data in Relapsed/Refractory Multiple Myeloma (RRMM) at ASH 2023 and Announces Selection of Recommended Phase 2 Dose (RP2D) - BioSpace [biospace.com]
- 2. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]



- 6. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (TriTAC®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 9. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [HPN217 Trispecific Antibody: A Technical Guide to Design, Structure, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135502#hpn217-trispecific-antibody-design-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com